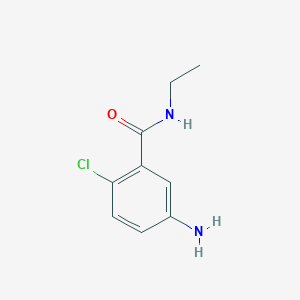

5-amino-2-chloro-N-ethylbenzamide

Description

BenchChem offers high-quality 5-amino-2-chloro-N-ethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-2-chloro-N-ethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloro-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBIMAUMSWHXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588216 | |

| Record name | 5-Amino-2-chloro-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150108-52-4 | |

| Record name | 5-Amino-2-chloro-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-amino-2-chloro-N-ethylbenzamide: Fundamental Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Niche Benzamide in the Landscape of Chemical Research

The substituted benzamide scaffold is a cornerstone in medicinal and organic chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide focuses on a specific, yet under-documented member of this family: 5-amino-2-chloro-N-ethylbenzamide. While extensive research on this exact molecule is not widely published, its structural analogs are significant as intermediates in the synthesis of agrochemicals and have been explored for various therapeutic applications.[1]

This document serves as a technical guide, providing a comprehensive overview of the fundamental properties, a plausible synthetic route, and the potential applications of 5-amino-2-chloro-N-ethylbenzamide. By leveraging data from closely related compounds and established chemical principles, we offer a predictive yet scientifically grounded perspective for researchers and drug development professionals. The insights herein are built upon the known characteristics of similar molecules, such as 5-amino-2-chloro-N-methylbenzamide and 2-amino-5-chloro-N,3-dimethylbenzamide, to provide a robust working knowledge of the target compound.[2][3]

Physicochemical and Computed Properties

Due to the limited availability of experimental data for 5-amino-2-chloro-N-ethylbenzamide, the following table includes predicted properties and data from its closest structural analog, 5-amino-2-chloro-N-methylbenzamide, for comparative purposes. These computed values offer a reliable estimation for experimental design and analytical method development.

| Property | Value (5-amino-2-chloro-N-ethylbenzamide) | Value (5-amino-2-chloro-N-methylbenzamide) | Data Type |

| Molecular Formula | C₉H₁₁ClN₂O | C₈H₉ClN₂O | - |

| Molecular Weight | 198.65 g/mol | 184.62 g/mol | Computed |

| CAS Number | Not assigned | 111362-49-3 | - |

| IUPAC Name | 5-amino-2-chloro-N-ethylbenzamide | 5-amino-2-chloro-N-methylbenzamide | - |

| Hydrogen Bond Donors | 2 | 2 | Computed[2] |

| Hydrogen Bond Acceptors | 2 | 2 | Computed[2] |

| Rotatable Bonds | 2 | 1 | Computed[2] |

| Topological Polar Surface Area (TPSA) | 58.36 Ų | 58.36 Ų | Computed[4] |

| LogP | ~2.2 (Predicted) | 1.99 (Predicted) | Computed[4] |

Proposed Synthesis Protocol: An Adapted Approach

The synthesis of 5-amino-2-chloro-N-ethylbenzamide can be logically approached by adapting established methods for similar aminobenzamides. A plausible and efficient route starts from 2-chloro-5-nitrobenzoic acid, a common commercially available starting material. The following protocol is a self-validating system, with each step representing a standard, high-yielding transformation in organic synthesis.

Experimental Protocol

Step 1: Amide Formation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-chloro-5-nitrobenzoic acid in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation: Add 1.1 equivalents of a coupling agent, for example, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with 1.2 equivalents of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Amidation: Add 1.2 equivalents of ethylamine to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Isolation: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-chloro-N-ethyl-5-nitrobenzamide.

Causality Behind Experimental Choices: The use of a carbodiimide or phosphonium-based coupling agent facilitates the formation of a highly reactive acylium ion intermediate, which readily undergoes nucleophilic attack by ethylamine to form the stable amide bond under mild conditions. The basic conditions neutralize the acid formed during the reaction, driving the equilibrium towards the product.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the crude 2-chloro-N-ethyl-5-nitrobenzamide from the previous step in a protic solvent like ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount (5-10 mol%) of palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the nitro-substituted starting material indicates the completion of the reaction.

-

Workup and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the final product, 5-amino-2-chloro-N-ethylbenzamide.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines. Palladium on carbon is a robust and highly effective catalyst for this transformation, and the reaction typically proceeds with high yield and selectivity under mild conditions.

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of 5-amino-2-chloro-N-ethylbenzamide.

Potential Applications and Fields of Research

The biological activities of benzamide derivatives are diverse and well-documented.[1] While specific studies on 5-amino-2-chloro-N-ethylbenzamide are lacking, its structural motifs suggest several promising avenues for investigation.

-

Antimicrobial Agents: Numerous aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties.[5][6] The presence of the amino and chloro substituents on the aromatic ring, combined with the N-ethylamide side chain, could confer antibacterial or antifungal activity.

-

Anticancer and Antiviral Research: The benzamide core is present in a number of compounds with demonstrated anticancer and antiviral efficacy.[7][8] Further derivatization of the amino group or the amide nitrogen could lead to novel compounds with therapeutic potential.

-

Central Nervous System (CNS) Activity: Substituted benzamides have historically been investigated for their effects on the central nervous system, leading to the discovery of antipsychotic and antidepressant agents.[1]

-

Agrochemical Intermediates: Closely related aminobenzamides are key intermediates in the synthesis of insecticides like chlorantraniliprole.[9] This suggests a potential application for 5-amino-2-chloro-N-ethylbenzamide as a building block in the development of new agrochemicals.

Analytical Characterization

For researchers synthesizing or working with 5-amino-2-chloro-N-ethylbenzamide, a robust analytical characterization is crucial for confirming its identity and purity. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural confirmation.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

Safety and Handling

Based on the safety data for analogous compounds, 5-amino-2-chloro-N-ethylbenzamide should be handled with care in a laboratory setting.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-amino-2-chloro-N-ethylbenzamide represents an intriguing yet underexplored molecule within the vast family of benzamides. This guide provides a foundational understanding of its predicted properties, a logical and actionable synthetic protocol, and a survey of its potential applications based on the established knowledge of its structural analogs. It is our hope that this technical overview will serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis, stimulating further investigation into the properties and potential of this and other novel benzamide derivatives.

References

-

Al-Ostath, A., et al. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

-

PubChem. 5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide. [Link]

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

PubChem. 5-Amino-2-chloro-N-methylbenzamide. [Link]

- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

Al-Salahi, R., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(9), 16345-16361. [Link]

-

Al-Zahrani, F. M., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][4][10]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 618. [Link]

-

WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]

-

Sathiya, V., et al. (2025). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]

-

Jana, S., et al. (2026). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. The Journal of Organic Chemistry. [Link]

Sources

- 1. 2-Amino-5-chloro-N,N-diethylbenzamide | Benchchem [benchchem.com]

- 2. 5-Amino-2-chloro-N-methylbenzamide | C8H9ClN2O | CID 16772320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1,3,5-Triazepines and Benzo[ f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. 1018522-83-2|5-Amino-N-benzyl-2-chloro-N-ethylbenzamide|BLD Pharm [bldpharm.com]

"5-amino-2-chloro-N-ethylbenzamide" synthesis precursors and reagents

An In-depth Technical Guide to the Synthesis of 5-amino-2-chloro-N-ethylbenzamide: Precursors, Reagents, and Methodologies

Introduction

5-amino-2-chloro-N-ethylbenzamide is a key chemical intermediate, primarily recognized for its role as a precursor in the synthesis of advanced agrochemicals, particularly anthranilamide insecticides like chlorantraniliprole.[1] Its molecular architecture, featuring a halogen, an amine, and an amide functional group on an aromatic scaffold, makes it a versatile building block for exploring structure-activity relationships in the development of new pest control agents and potentially in other areas of medicinal chemistry. This guide provides a detailed exploration of the prevalent synthesis pathways, the rationale behind precursor and reagent selection, and step-by-step experimental protocols designed for researchers, chemists, and professionals in the field of drug and chemical development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 5-amino-2-chloro-N-ethylbenzamide reveals a convergent and efficient synthetic strategy. The primary pathway involves two key transformations: the formation of the N-ethyl amide bond and the reduction of a nitro group to the target primary amine.

Caption: Retrosynthetic analysis of 5-amino-2-chloro-N-ethylbenzamide.

This analysis identifies 2-chloro-5-nitrobenzoic acid as the pivotal precursor. This starting material is readily synthesized via the nitration of o-chlorobenzoic acid.[2][3] The synthesis then proceeds through the formation of an amide linkage with ethylamine, followed by the chemoselective reduction of the nitro group.

Primary Synthesis Pathway: A Two-Step Approach

The most industrially viable and commonly documented synthesis route commences with 2-chloro-5-nitrobenzoic acid. This pathway is favored for its high yields and operational simplicity.

Step 1: Amidation of 2-chloro-5-nitrobenzoic acid to form 2-chloro-N-ethyl-5-nitrobenzamide

The direct amidation of a carboxylic acid with an amine is often inefficient. Therefore, the carboxylic acid must first be "activated" to enhance its electrophilicity. The most common method is the conversion of the carboxylic acid to an acyl chloride, which readily reacts with ethylamine.

Mechanism and Rationale:

-

Activation: 2-chloro-5-nitrobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred on an industrial scale due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. This reaction proceeds through a nucleophilic acyl substitution mechanism to form the highly reactive 2-chloro-5-nitrobenzoyl chloride intermediate.

-

Amide Formation: The acyl chloride is then reacted with ethylamine. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable N-ethyl amide bond. A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction.

Caption: Workflow for the synthesis of 5-amino-2-chloro-N-ethylbenzamide.

Step 2: Reduction of 2-chloro-N-ethyl-5-nitrobenzamide

The final step is the selective reduction of the aromatic nitro group to a primary amine. This transformation must be performed under conditions that do not affect the chloro or amide functionalities.

Methodologies and Reagent Selection:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

-

Catalysts: Palladium on carbon (Pd/C) or Raney Nickel are highly effective.

-

Advantages: This method is very clean, as the only byproduct is water. It often results in high yields and purity.

-

Considerations: Requires specialized high-pressure hydrogenation equipment, and the catalyst can be expensive.

-

-

Metal-Acid Reduction (Béchamp Reduction): This is a classic and robust method for nitro group reduction.

-

Reagents: Typically involves a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid or acetic acid).[4] A common and milder variation uses iron powder with ammonium chloride in an aqueous ethanol solution.[5]

-

Advantages: Iron is inexpensive and environmentally benign, making this method highly suitable for large-scale production. The reaction conditions are generally mild.

-

Mechanism: The reaction involves the transfer of electrons from the metal to the nitro group, followed by protonation from the acidic medium.

-

Quantitative Data and Reagent Summary

The selection of reagents is critical for optimizing yield, purity, and cost-effectiveness.

| Step | Reagent | Role | Typical Solvent(s) | Key Considerations |

| Precursor Synthesis | Nitric Acid / Sulfuric Acid | Nitrating Agent | Sulfuric Acid | Low temperature (0-5°C) is crucial to control regioselectivity.[2][3] |

| Amidation (Activation) | Thionyl Chloride (SOCl₂) | Chlorinating Agent | Dichloromethane (DCM), Toluene | Reaction is typically performed under reflux. Excess SOCl₂ can be removed by distillation. |

| Amidation (Coupling) | Ethylamine | Nucleophile | Dichloromethane (DCM), THF | Often used in slight excess to ensure complete reaction. |

| Amidation (Base) | Triethylamine, Pyridine | Acid Scavenger | Dichloromethane (DCM), THF | Neutralizes HCl byproduct to drive the reaction to completion. |

| Reduction | Iron (Fe) Powder / NH₄Cl | Reducing Agent | Ethanol / Water | Cost-effective and suitable for large scale; reaction is often run at reflux.[5] |

| Reduction | H₂ / Pd/C or Raney Ni | Reducing Agent | Ethanol, Methanol, Ethyl Acetate | Cleaner reaction but requires specialized high-pressure equipment.[6] |

Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and scale.

Protocol 1: Synthesis of 2-chloro-N-ethyl-5-nitrobenzamide

-

Activation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in toluene. Add thionyl chloride (1.5 eq) dropwise.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-chloro-5-nitrobenzoyl chloride is typically used in the next step without further purification.

-

Amidation: Dissolve the crude acyl chloride in dichloromethane (DCM). Cool the solution in an ice bath to 0-5°C.

-

Amine Addition: In a separate flask, dissolve ethylamine (1.2 eq) and triethylamine (1.2 eq) in DCM. Add this solution dropwise to the cooled acyl chloride solution while maintaining the temperature below 10°C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 5-amino-2-chloro-N-ethylbenzamide via Iron Reduction

-

Setup: To a suspension of 2-chloro-N-ethyl-5-nitrobenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0-5.0 eq) and ammonium chloride (0.5-1.0 eq).[5]

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir vigorously for 3-6 hours.[5] Monitor the disappearance of the starting material by TLC.

-

Filtration: Once the reaction is complete, cool the mixture slightly and filter it hot through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

-

Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final 5-amino-2-chloro-N-ethylbenzamide.

Conclusion

The synthesis of 5-amino-2-chloro-N-ethylbenzamide is a well-established process that hinges on a robust two-step sequence: amidation followed by nitro group reduction. The choice of precursors and reagents, particularly for the reduction step, allows for flexibility in adapting the synthesis for different scales and laboratory capabilities. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently produce this valuable intermediate for applications in agrochemical and pharmaceutical research.

References

- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide . Preprints.org. [Link]

-

WO/2021/086957 - AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO Patentscope. [Link]

-

Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and environmental microbiology, 65(6), 2317–2323. [Link]

-

Preparation of 2-chloro-5-nitrobenzoic acid . PrepChem.com. [Link]

- CN105801452A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.

- WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

- US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

Sources

- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to Substituted Benzamides: From Synthesis to Therapeutic Innovation

Part 1: Introduction to Substituted Benzamides: A Versatile Scaffold in Medicinal Chemistry

The Benzamide Moiety: A Privileged Structural Motif

Substituted benzamides, compounds featuring a benzene ring connected to a nitrogen atom via a carbonyl group, represent a cornerstone of modern medicinal chemistry. This seemingly simple scaffold has proven to be a remarkably versatile template for the design of a wide array of therapeutic agents. The amide bond, a prevalent feature in approximately 25% of all top-selling pharmaceuticals, provides a stable linkage that is amenable to a variety of chemical modifications, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] The aromatic ring and the amide group can be functionalized to create a diverse chemical space, leading to compounds with a broad spectrum of biological activities. These activities range from antipsychotic and antiemetic to anticancer and antimicrobial effects, underscoring the privileged nature of the benzamide core in drug discovery.[1]

Historical Perspective and Evolution of Benzamide-Based Drugs

The journey of substituted benzamides as therapeutic agents began with the discovery of their effects on the central nervous system (CNS). Early research led to the development of drugs like sulpiride, one of the first synthetic substituted benzamides to see clinical use.[2] These early compounds were primarily recognized for their ability to modulate dopaminergic neurotransmission, paving the way for their use as antipsychotics and antiemetics. Over the years, the therapeutic applications of substituted benzamides have expanded significantly. A deeper understanding of their structure-activity relationships (SAR) has enabled the design of more selective and potent molecules. For instance, amisulpride emerged as a more modern and selective dopamine receptor antagonist.[2] More recently, the discovery of their role as histone deacetylase (HDAC) inhibitors, such as entinostat, has opened up new avenues for their use in oncology.[3] This evolution from CNS-acting agents to epigenetic modulators highlights the remarkable adaptability of the benzamide scaffold.

Scope and Objectives of this Guide

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the core aspects of substituted benzamides, from their synthesis to their diverse therapeutic applications. The guide will delve into the causality behind experimental choices, offering field-proven insights into the development of these compounds. By presenting detailed protocols, structured data, and visual representations of mechanisms and workflows, this guide seeks to be a valuable resource for those working to unlock the full potential of this important class of molecules.

Part 2: Synthetic Strategies for Substituted Benzamides

The synthesis of substituted benzamides is a well-established area of organic chemistry, with a variety of methods available to the medicinal chemist. The choice of synthetic route often depends on the nature of the substituents, the desired scale of the reaction, and the availability of starting materials.

Classical Amidation Reactions

The direct condensation of a carboxylic acid and an amine is one of the most common methods for forming an amide bond. However, this reaction is often slow and requires high temperatures. To overcome this, a wide range of coupling reagents have been developed to activate the carboxylic acid and facilitate the reaction under milder conditions. A recent study reported a green and efficient method using a solid acid catalyst (diatomite earth@IL/ZrCl4) under ultrasonic irradiation, highlighting the ongoing innovation in this area.[4]

A highly reliable and widely used method involves the reaction of a more reactive carboxylic acid derivative, the acyl chloride, with an amine. This reaction is typically fast and high-yielding. The process involves converting the corresponding benzoic acid to a benzoyl chloride, often using reagents like thionyl chloride or oxalyl chloride, which is then reacted with the desired amine.[1][5] A base is usually added to neutralize the hydrochloric acid byproduct.[6]

Modern and Catalytic Approaches

While classical methods are robust, modern organic synthesis has introduced more sophisticated and efficient strategies for benzamide synthesis. These include transition-metal-catalyzed reactions that offer alternative pathways and can be more tolerant of various functional groups.

Experimental Protocol: A General Procedure for the Synthesis of a Substituted Benzamide via Acyl Chloride

This protocol provides a self-validating system for the synthesis of a substituted benzamide, a method frequently employed due to its efficiency and reliability.[6]

Materials:

-

Substituted Benzoic Acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.2 - 2.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Substituted Amine (1.0 - 1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Formation of the Acyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the substituted benzoic acid (1.0 eq) in anhydrous toluene.

-

Carefully add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude benzoyl chloride.

-

-

Amidation:

-

In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude benzoyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Characterization: The structure of the synthesized benzamide should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Diagram: General Synthetic Workflow for Substituted Benzamides

Caption: A typical experimental workflow for the synthesis of substituted benzamides.

Part 3: Physicochemical Properties and Structural Analysis

The therapeutic efficacy and pharmacokinetic profile of a substituted benzamide are intrinsically linked to its physicochemical properties. A thorough analysis of these properties is a critical step in the drug development process.[7]

Key Physicochemical Parameters

-

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It plays a crucial role in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). For CNS-active benzamides, an optimal LogP is required to ensure sufficient blood-brain barrier penetration.

-

pKa: The acid dissociation constant (pKa) influences the ionization state of a molecule at a given pH. This is critical for solubility, receptor binding, and membrane permeability.

-

Solubility: Aqueous solubility is a key factor for oral bioavailability. Poorly soluble compounds often exhibit low absorption and bioavailability. Benzamides are generally white or pale-colored powders that are soluble in water and other organic solvents.[8]

Conformational Analysis

The three-dimensional conformation of a substituted benzamide is paramount for its interaction with biological targets. The rotation around the aryl-carbonyl and carbonyl-nitrogen bonds can lead to different spatial arrangements of the substituents, which in turn affects receptor binding affinity.[9] Computational methods like molecular mechanics and ab initio calculations, along with experimental techniques such as NMR, are used to investigate the preferred conformations.[10] For example, studies on bifacial benzamide-based foldamers have shown that different substitution patterns can lead to conformations that mimic the secondary structures of proteins, such as α-helices.[11][12]

Part 4: Substituted Benzamides as Modulators of the Central Nervous System

The most well-established therapeutic application of substituted benzamides is in the treatment of psychiatric disorders, primarily through their action on the dopaminergic system.

The Dopaminergic System: A Primary Target

Many substituted benzamides act as antagonists at dopamine D2 and D3 receptors.[13] In conditions like schizophrenia, an overactivity of dopamine in certain brain regions is thought to contribute to the positive symptoms (e.g., hallucinations, delusions).[13] By blocking these receptors, benzamides can reduce this dopaminergic hyperactivity.[13] Amisulpride, for example, is a selective D2/D3 receptor antagonist with high affinity for these receptors.[14][15]

Substituted benzamides like amisulpride are classified as atypical antipsychotics. This is due to their selective affinity for dopamine receptors in the limbic system over the striatum, which is associated with a lower risk of extrapyramidal side effects (movement disorders) compared to older, typical antipsychotics.[15]

-

Dose-Dependent Effects: A unique feature of some benzamides, particularly amisulpride, is their dose-dependent mechanism of action.[13]

-

Low Doses: At lower doses, amisulpride preferentially blocks presynaptic dopamine autoreceptors. These autoreceptors normally provide negative feedback to inhibit dopamine release. By blocking them, amisulpride actually increases dopaminergic transmission, which is believed to be beneficial for the negative symptoms of schizophrenia (e.g., apathy, social withdrawal) and for treating dysthymia (a form of chronic depression).[13][16]

-

High Doses: At higher doses, amisulpride acts as a conventional postsynaptic D2/D3 receptor antagonist, effectively reducing dopamine signaling to control the positive symptoms of schizophrenia.[13][16]

-

Some substituted benzamides, such as metoclopramide, are used as antiemetics to prevent nausea and vomiting. Their antiemetic effect is also mediated by the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.

Modulation of Serotonin Receptors

In addition to their effects on dopamine receptors, some newer substituted benzamides also interact with serotonin (5-HT) receptors, such as 5-HT2 and 5-HT1a receptors.[17] This dual action on both the dopaminergic and serotonergic systems is a hallmark of many atypical antipsychotics and is thought to contribute to their improved side-effect profile and efficacy against a broader range of symptoms.[18][19]

Structure-Activity Relationships (SAR) for CNS-Active Benzamides

The SAR for CNS-active benzamides has been extensively studied. The nature and position of substituents on both the benzoyl and amine portions of the molecule significantly influence receptor binding affinity, selectivity, and pharmacokinetic properties. For example, in a series of (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives, the substitution pattern on the benzamide ring was found to be critical for their activity as potential atypical antipsychotic agents.[17]

Signaling Pathway Diagram: Dopaminergic Neurotransmission and Benzamide Intervention

Caption: Dopaminergic neurotransmission and the dual, dose-dependent mechanism of amisulpride.

Part 5: Substituted Benzamides in Oncology

The versatility of the substituted benzamide scaffold is further demonstrated by its emergence in the field of oncology, primarily as inhibitors of histone deacetylases (HDACs).

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[20] This leads to a more condensed chromatin structure, repressing the transcription of certain genes. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[20]

Benzamide-based HDAC inhibitors, such as entinostat (MS-275), work by binding to the active site of HDAC enzymes and chelating the zinc ion that is essential for their catalytic activity.[21] This inhibition leads to the hyperacetylation of histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes.[22] This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[20] Benzamide HDAC inhibitors are comprised of three key structural components: a cap group, a linker, and a zinc-binding group (ZBG).[3] The 2-aminobenzamide moiety is a common ZBG in this class of inhibitors.[3]

There are different classes and isoforms of HDACs, and developing isoform-selective inhibitors is a key goal to improve efficacy and reduce side effects. Some benzamide derivatives have shown selectivity for class I HDACs (HDAC1, 2, and 3).[3][23] The structural features of the benzamide, such as the nature of the cap group and the length of the linker, are critical for determining isoform selectivity.[3][23]

Experimental Workflow: In Vitro Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted benzamide compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the substituted benzamide compound in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.

Table 1: In Vitro Antiproliferative Activity of Selected Benzamide HDAC Inhibitors

| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |

| Entinostat (MS-275) | HDAC1/3 | Various | Varies | [3] |

| Compound 7j | HDAC1 | MCF-7 | 0.78 | [3] |

| Compound 7j | HDAC2 | T47D | 1.70 | [3] |

Part 6: Antimicrobial and Other Therapeutic Applications

The broad biological activity of substituted benzamides extends beyond the CNS and oncology.

Antibacterial and Antifungal Activity

Numerous studies have demonstrated the potential of substituted benzamides as antimicrobial agents.[1] The specific substitutions on the benzamide scaffold are crucial for their activity against different strains of bacteria and fungi. For example, in one study, certain N-(2-hydroxy-(4 or 5-nitrophenyl)benzamide derivatives showed significant activity against Staphylococcus aureus with MIC values less than 4 µg/mL.[24] Another study found that some novel benzamide derivatives exhibited promising activity against both Bacillus subtilis and Escherichia coli.[1] The mechanism of antimicrobial action is still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. Molecular docking studies have suggested that some of these compounds may interact with bacterial DNA gyrase.[24]

Table 2: Antimicrobial Activity of Representative Substituted Benzamides

| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 5a | B. subtilis | 25 | 6.25 | [1] |

| Compound 5a | E. coli | 31 | 3.12 | [1] |

| Compound 6b | E. coli | 24 | 3.12 | [1] |

| Compound 6c | B. subtilis | 24 | 6.25 | [1] |

| 4N1 | S. aureus | - | <4 | [24] |

| 5N1 | S. aureus | - | <4 | [24] |

| 5N2 | S. aureus | - | <4 | [24] |

Part 7: Conclusion and Future Perspectives

The substituted benzamide scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its journey from early antipsychotics to modern epigenetic modulators and antimicrobial agents is a testament to its remarkable chemical tractability and pharmacological versatility. This guide has provided a comprehensive overview of the synthesis, physicochemical properties, and diverse therapeutic applications of this important class of compounds.

The future of substituted benzamide research is bright, with several exciting avenues for exploration. The development of isoform-selective HDAC inhibitors and kinase inhibitors for cancer therapy remains a key area of focus. In the realm of infectious diseases, the emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and substituted benzamides represent a promising starting point. Furthermore, the continued exploration of their potential in treating neurodegenerative and inflammatory diseases could lead to new therapeutic breakthroughs. As our understanding of the complex interplay between chemical structure and biological activity deepens, the substituted benzamide scaffold is poised to remain at the forefront of drug discovery for years to come.

Part 8: References

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Nanoscience and Bioengineering Letters, 141, 33.

-

Raja, E., & Klumpp, D. A. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters, 53(31), 4066-4068. [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). ResearchGate. [Link]

-

Benzamide. (n.d.). PubChem. [Link]

-

Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. (n.d.). Taylor & Francis Online. [Link]

-

Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues. (2017). European Journal of Medicinal Chemistry, 135, 149-161. [Link]

-

Wetzel, P., et al. (1998). Acute antagonism of dopamine D2-like receptors by amisulpride: effects on hormone secretion in healthy volunteers. Psychopharmacology, 138(2), 194-200. [Link]

-

Understanding the Mechanism of Action of Atypical Antipsychotic Drugs. (2000). The British Journal of Psychiatry, 177(S39), 1-2. [Link]

-

Kim, H. J., & Bae, S. C. (2010). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 2(1), 66–78. [Link]

-

Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. (2019). Journal of the Iranian Chemical Society, 16(11), 2445-2453. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). International Journal of Molecular Sciences, 26(20), 9970. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). International Journal of Molecular Sciences, 26(20), 9970. [Link]

-

What is the mechanism of Amisulpride?. (2024). Patsnap Synapse. [Link]

-

Mechanism of Action of Atypical Antipsychotic Drugs and the Neurobiology of Schizophrenia. (2006). CNS Drugs, 20(5), 389-409. [Link]

-

Histone deacetylase inhibitor. (n.d.). Wikipedia. [Link]

-

Synthesis, antimicrobial, and QSAR studies of substituted benzamides. (2007). Bioorganic & Medicinal Chemistry Letters, 17(14), 3992-3996. [Link]

-

Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. (2000). Journal of the Chemical Society, Perkin Transactions 2, (8), 1645-1652. [Link]

-

Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (2010). Current Opinion in Structural Biology, 20(6), 781-788. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (2018). RASĀYAN Journal of Chemistry, 11(1), 161-169. [Link]

-

Benzamides: Sulpiride. (n.d.). Pharmaguideline. [Link]

-

Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. (1996). Journal of Medicinal Chemistry, 39(4), 918-928. [Link]

-

Design, synthesis and conformational analyses of bifacial benzamide based foldamers. (2016). Organic & Biomolecular Chemistry, 14(32), 7708-7718. [Link]

-

D2 Receptor Occupancy During High- and Low-Dose Therapy with the Atypical Antipsychotic Amisulpride: A 123I-Iodobenzamide SPECT Study. (2005). Journal of Nuclear Medicine, 46(6), 921-927. [Link]

-

Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (2020). Journal of Molecular Structure, 1202, 127271. [Link]

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021). Molecules, 26(8), 2291. [Link]

-

Design, synthesis and conformational analyses of bifacial benzamide based foldamers. (2016). Organic & Biomolecular Chemistry, 14(32), 7708-7718. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Some Novel 1- substituted Benzimidazole Derivatives. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(6), 1-8. [Link]

-

Amisulpride - Mechanism of Action and Psychopharmacology. (2020). Psych Scene Hub. [Link]

-

Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. (2021). International Journal of Molecular Sciences, 22(3), 1113. [Link]

-

Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019). Cancers, 11(4), 533. [Link]

-

Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. (2020). Turkish Journal of Pharmaceutical Sciences, 17(5), 481-491. [Link]

-

Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. (2016). Journal of Young Pharmacists, 8(4), 433-440. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). Molecules, 27(4), 1195. [Link]

-

An Overview of Antipsychotics: Mechanisms of Action. (2023). Journal of Neurobehavioral Sciences, 4(1), 22-27. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). International Journal of Pharmaceutical Sciences Review and Research, 41(1), 1-10. [Link]

-

Preparation method of benzamide. (2016). Google Patents.

-

Synthesis and molecular docking studies of some novel antimicrobial benzamides. (2019). Bioorganic Chemistry, 93, 103368. [Link]

-

Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and conformational analyses of bifacial benzamide based foldamers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 14. Acute antagonism of dopamine D2-like receptors by amisulpride: effects on hormone secretion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psychscenehub.com [psychscenehub.com]

- 16. D2 Receptor Occupancy During High- and Low-Dose Therapy with the Atypical Antipsychotic Amisulpride: A 123I-Iodobenzamide SPECT Study | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 17. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hoschl.cz [hoschl.cz]

- 19. mdpi.com [mdpi.com]

- 20. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 23. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and molecular docking studies of some novel antimicrobial benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Comprehensive Spectral Analysis of 5-amino-2-chloro-N-ethylbenzamide

Abstract

This document provides a detailed, multi-technique protocol for the structural characterization of 5-amino-2-chloro-N-ethylbenzamide, a substituted benzamide of interest in medicinal chemistry and materials science. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS), we present a self-validating workflow for unambiguous structural confirmation. This guide is designed for researchers in drug development and chemical synthesis, offering not just procedural steps but also the underlying scientific rationale for experimental choices and data interpretation.

Introduction and Structural Overview

5-amino-2-chloro-N-ethylbenzamide is a molecule featuring a polysubstituted aromatic ring, a primary aromatic amine, and a secondary amide. Each functional group provides distinct spectral signatures that, when analyzed collectively, confirm the compound's identity and purity.

Key Structural Features for Analysis:

-

Substituted Benzene Ring: The positions of the three aromatic protons are influenced by the electronic effects (both inductive and resonance) of the chloro (-Cl), amino (-NH₂), and amide (-C(O)NHEt) substituents.

-

Ethyl Group (-CH₂CH₃): This aliphatic chain is expected to produce a characteristic ethyl pattern (a quartet and a triplet) in the ¹H NMR spectrum.

-

Amide and Amine N-H Protons: These labile protons will exhibit distinct signals in both NMR and IR spectra.

-

Carbonyl Group (C=O): A strong, characteristic absorption is expected in the IR spectrum.

-

Chlorine Isotope Pattern: The natural abundance of ³⁵Cl and ³⁷Cl isotopes will produce a signature M+2 peak in the mass spectrum.

This integrated approach ensures a high degree of confidence in the structural assignment, moving from the atomic connectivity established by NMR to the functional groups identified by IR and the overall molecular mass and fragmentation confirmed by MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.

Protocol: NMR Sample Preparation

Causality: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[1] Deuterated chloroform (CDCl₃) is often a suitable starting point for nonpolar organic compounds, while DMSO-d₆ is excellent for compounds with labile protons (like N-H) as it slows their exchange, resulting in sharper peaks.

-

Weighing: Accurately weigh 10-25 mg of the solid 5-amino-2-chloro-N-ethylbenzamide for ¹H NMR, or 50-100 mg for ¹³C NMR.[2]

-

Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[2][3]

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a pipette containing a small plug of glass wool or Kimwipe directly into a 5 mm NMR tube to remove any particulate matter.[3]

-

Analysis: Cap the NMR tube and insert it into the spectrometer. Follow the instrument-specific software instructions for data acquisition, including tuning, locking, and shimming.

¹H NMR Data Analysis & Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and the connectivity between neighboring protons.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |

| H-3 | ~7.2 | d | 1H | J ≈ 8.5 Hz | Ortho-coupled to H-4. Deshielded by adjacent -C(O)NHEt. |

| H-4 | ~6.7 | dd | 1H | J ≈ 8.5, 2.5 Hz | Ortho-coupled to H-3 and meta-coupled to H-6. Shielded by ortho -NH₂ group. |

| H-6 | ~7.0 | d | 1H | J ≈ 2.5 Hz | Meta-coupled to H-4. |

| Amide N-H | ~8.2 | t | 1H | J ≈ 5.5 Hz | Coupled to the adjacent -CH₂- group. Position is solvent-dependent. |

| Amine -NH₂ | ~5.5 | br s | 2H | None | Broad signal due to quadrupole broadening and potential exchange. Position is solvent-dependent. |

| Methylene -CH₂- | ~3.3 | dq | 2H | J ≈ 7.2, 5.5 Hz | Diastereotopic protons coupled to both the -CH₃ (quartet) and the N-H (doublet). |

| Methyl -CH₃ | ~1.1 | t | 3H | J ≈ 7.2 Hz | Coupled to the adjacent -CH₂- group. |

Note: Predicted chemical shifts (δ) are estimates and can vary based on solvent and concentration. Online prediction tools can provide a useful starting point.[4][5]

¹³C NMR Data Analysis & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Assignment | Predicted δ (ppm) | Rationale |

| Carbonyl C=O | ~167 | Typical chemical shift for a benzamide carbonyl carbon.[6][7] |

| C-5 (C-NH₂) | ~148 | Aromatic carbon attached to the strongly electron-donating amino group. |

| C-1 (C-C=O) | ~138 | Quaternary carbon attached to the electron-withdrawing amide group. |

| C-2 (C-Cl) | ~129 | Aromatic carbon attached to the electronegative chlorine atom. |

| C-3, C-6 | ~122, ~118 | Aromatic C-H carbons. Specific assignments may require 2D NMR (HSQC/HMBC). |

| C-4 | ~115 | Aromatic C-H carbon shielded by the para amino group. |

| Methylene -CH₂- | ~39 | Aliphatic carbon attached to nitrogen. |

| Methyl -CH₃ | ~15 | Aliphatic carbon at the terminus of the ethyl group. |

Note: Carbons without attached protons (quaternary) typically show weaker signals.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Causality: ATR is a modern, convenient technique that requires minimal sample preparation compared to traditional methods like KBr pellets. It is ideal for solid powders and provides high-quality, reproducible spectra.[8]

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.[8] Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.[9]

-

Sample Application: Place a small amount of the solid 5-amino-2-chloro-N-ethylbenzamide powder onto the crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.[8]

IR Data Analysis & Interpretation

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3450 - 3300 | Medium | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) group. Two distinct bands are expected.[10][11] |

| 3350 - 3310 | Medium | N-H Stretch | Secondary Amide (-NH-) group. A single band is expected.[12] |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H bonds.[11] |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H bonds of the ethyl group. |

| 1680 - 1640 | Strong | C=O Stretch (Amide I Band) | Carbonyl group of the secondary amide.[12][13] |

| ~1620 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) group. |

| ~1550 | Strong | N-H Bend (Amide II Band) | Coupled C-N stretch and N-H bend of the secondary amide. |

| 1600, 1500 | Medium-Weak | C=C Stretch | Aromatic ring vibrations. |

| ~1300 | Medium-Strong | C-N Stretch | Aromatic amine C-N bond.[10] |

| 850 - 675 | Strong | C-H Bend (Out-of-plane) | Aromatic ring substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Protocol: Electron Ionization (EI)-MS

Causality: Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing predictable fragmentation.[14][15] This is highly useful for structural elucidation as the resulting fragments are often characteristic of the molecule's functional groups. A standard electron energy of 70 eV is used to generate reproducible spectra that can be compared to library data.[16][17]

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or via a direct insertion probe) into the high-vacuum source of the mass spectrometer.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (70 eV), causing them to ionize and form a radical cation (M•⁺).[14][16]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

MS Data Analysis & Interpretation

The molecular formula of 5-amino-2-chloro-N-ethylbenzamide is C₉H₁₁ClN₂O.

-

Molecular Weight (Nominal): 198.65 g/mol

| m/z Value | Interpretation | Notes |

| 198 / 200 | Molecular Ion [M]•⁺ | The presence of a peak at m/z 198 and a smaller peak at m/z 200 in an approximate 3:1 ratio is definitive proof of one chlorine atom in the molecule. |

| 155 / 157 | [M - C₂H₅N]•⁺ | Loss of the ethylamine radical via α-cleavage at the amide bond, forming a stable benzoyl cation. This is a very common fragmentation pathway for benzamides.[18][19] |

| 127 / 129 | [M - C₂H₅N - CO]•⁺ | Subsequent loss of carbon monoxide (CO) from the benzoyl cation to form a substituted phenyl cation.[18][19] |

| 72 | [C₂H₅NH=CH₂]⁺ | Formation of an iminium ion from the ethylamide side chain. |

Integrated Analysis Workflow and Structural Confirmation

No single technique provides the complete structural picture. The true analytical power lies in synthesizing the data from all three methods. The workflow below illustrates this synergistic process.

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. Visualizer loader [nmrdb.org]

- 5. Simulate and predict NMR spectra [nmrdb.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. mse.iastate.edu [mse.iastate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Comprehensive Guide to Developing Assays for 5-amino-2-chloro-N-ethylbenzamide Activity

Abstract

This guide provides a detailed framework for researchers, scientists, and drug development professionals on establishing robust and insightful assays to characterize the biological activity of the novel small molecule, 5-amino-2-chloro-N-ethylbenzamide. Lacking pre-existing data on its mechanism of action, this document outlines a systematic, multi-tiered approach. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow, beginning with broad phenotypic screening to identify primary bioactivity, followed by more focused biochemical and cell-based assays to elucidate the specific mechanism of action. This approach ensures a comprehensive understanding of the compound's therapeutic potential and its effects on biological systems.

Introduction: The Rationale for a Tiered Assay Development Strategy

The discovery of novel small molecules like 5-amino-2-chloro-N-ethylbenzamide presents both an opportunity and a challenge.[1][2] As a benzamide derivative, it belongs to a class of compounds known for a wide array of biological activities, including anti-cancer, antimicrobial, and enzyme inhibitory effects.[3][4][5][6][7][8] The primary challenge lies in the absence of a known biological target or activity profile. Therefore, a rigid, target-specific assay approach is ill-suited. Instead, a phased or tiered strategy is optimal. This begins with broad, high-throughput screening to cast a wide net for potential activities, followed by more specific, mechanism-focused assays to validate and characterize initial findings.[9] This ensures that resources are directed efficiently toward the most promising therapeutic avenues.

Our proposed workflow is designed to be an iterative and self-validating process, as illustrated below.

Figure 1: A tiered workflow for characterizing novel small molecules.

Phase 1: Broad Phenotypic Screening

The initial phase aims to identify the primary biological activity of 5-amino-2-chloro-N-ethylbenzamide. We will employ two parallel screening funnels: one focused on eukaryotic cells to assess potential anti-cancer or cytotoxic effects, and another on prokaryotic and fungal cells to evaluate antimicrobial properties.

Foundational Step: Compound Preparation and Quality Control

Before any biological assay, it is critical to ensure the purity and solubility of the test compound.

-

Purity Assessment: Verify the purity of 5-amino-2-chloro-N-ethylbenzamide using techniques like HPLC-MS and NMR.

-

Solubility Testing: Determine the compound's solubility in various biocompatible solvents (e.g., DMSO, ethanol). A stock solution, typically at 10-50 mM in 100% DMSO, is standard for screening campaigns. Subsequent dilutions in aqueous media should be monitored for precipitation.

Protocol: Eukaryotic Cell Viability/Cytotoxicity Screening

This initial screen will use a panel of human cancer cell lines and a non-cancerous cell line to identify cytotoxic activity and preliminary selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[3][7]

Objective: To determine if 5-amino-2-chloro-N-ethylbenzamide exhibits cytotoxic effects on various human cell lines.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231 - breast, HT-29 - colon)[3]

-

Non-cancerous human cell line (e.g., HEK293 or primary fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-amino-2-chloro-N-ethylbenzamide (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of 5-amino-2-chloro-N-ethylbenzamide in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) |

| MDA-MB-231 | 10 | 45.2 ± 3.1 |

| HT-29 | 10 | 51.7 ± 4.5 |

| HEK293 | 10 | 92.1 ± 5.8 |

| Table 1: Example data from a primary cytotoxicity screen. |

Protocol: Antimicrobial Screening

Benzamide derivatives have shown promise as antimicrobial agents.[6][10] A primary screen against a panel of representative Gram-positive and Gram-negative bacteria, as well as a fungal species, is a logical starting point.

Objective: To assess the antimicrobial activity of 5-amino-2-chloro-N-ethylbenzamide.

Materials:

-

Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

-

Fungal strain: Candida albicans

-

Growth media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

96-well plates

-

Resazurin dye

-

Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure (Broth Microdilution for Minimum Inhibitory Concentration - MIC):

-

Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in the appropriate medium.

-

Compound Preparation: Prepare a 2-fold serial dilution of 5-amino-2-chloro-N-ethylbenzamide in the 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (no drug) and a negative control (no microbes).

-

Incubation: Incubate bacterial plates for 18-24 hours at 37°C and fungal plates for 24-48 hours at 35°C.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be confirmed by adding a viability indicator like resazurin.

Phase 2: Hit Validation and Prioritization

A "hit" from Phase 1 is a promising but unconfirmed result. This phase is dedicated to confirming the activity and establishing a quantitative measure of potency.

Dose-Response Analysis and IC₅₀/EC₅₀ Determination

For any hits from the primary screens, a full dose-response curve must be generated to calculate the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). This involves testing the compound over a wider range of concentrations (typically 8-12 points).

Figure 2: Workflow for IC₅₀/EC₅₀ determination.

Data Presentation:

| Parameter | MDA-MB-231 | HT-29 | HEK293 | S. aureus | E. coli |

| IC₅₀ (µM) | 7.8 | 12.3 | >100 | >100 | >100 |

| Selectivity Index | >12.8 | >8.1 | - | - | - |

| Table 2: Example dose-response and selectivity data. The Selectivity Index is calculated as IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). |

Phase 3: Mechanism of Action (MoA) Elucidation

With a validated and potent hit, the focus shifts to understanding how the compound works. The path taken here depends on the results from Phase 1 and 2.

Scenario 1: Selective Cytotoxicity in Cancer Cells

If 5-amino-2-chloro-N-ethylbenzamide shows selective cytotoxicity towards cancer cells, the next logical steps are to investigate its effects on key cancer-related pathways.

4.1.1. Apoptosis Induction Assay

Many cytotoxic agents work by inducing programmed cell death (apoptosis).[3] This can be assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Protocol Outline:

-

Treat cancer cells with the compound at 1x and 2x its IC₅₀ for 24-48 hours.

-

Harvest and wash the cells.

-

Stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze by flow cytometry. An increase in Annexin V positive cells indicates apoptosis.

4.1.2. Cell Cycle Analysis

Disruption of the cell cycle is another common mechanism for anti-cancer drugs.[3]

Protocol Outline:

-

Treat cells as in the apoptosis assay.

-

Fix the cells in cold 70% ethanol.

-

Stain the cellular DNA with a fluorescent dye like propidium iodide.

-

Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Scenario 2: Potential Enzyme Inhibition

If the compound's chemical structure or phenotypic effects suggest it might be an enzyme inhibitor, a series of biochemical assays are warranted.[11][12][13]

4.2.1. General Principles of Enzyme Inhibition Assays

The core of an enzyme inhibition assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.[14] Key parameters to establish are the Michaelis-Menten constants (Kₘ and Vₘₐₓ) for the substrate.[12]

Figure 3: A simplified model of enzyme-inhibitor kinetics.

4.2.2. Example Protocol: Tyrosinase Inhibition Assay

Given that some benzamide derivatives inhibit tyrosinase, this is a plausible target.[5]

Objective: To determine if 5-amino-2-chloro-N-ethylbenzamide inhibits mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

5-amino-2-chloro-N-ethylbenzamide

-

96-well plate and plate reader (475 nm)

Procedure:

-

Add phosphate buffer, test compound (at various concentrations), and tyrosinase enzyme to the wells of a 96-well plate.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding L-DOPA.

-

Measure the formation of dopachrome by reading the absorbance at 475 nm every minute for 20-30 minutes.

-

Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).

-

Determine the % inhibition relative to the no-inhibitor control and calculate the IC₅₀.

Scenario 3: Potential Receptor Antagonism

Benzamides are also known to interact with G-protein coupled receptors (GPCRs).[4][15] A cell-based reporter assay is an effective way to screen for such activity.[16][17]

4.3.1. Principles of Reporter Gene Assays

These assays use a cell line engineered to express the receptor of interest and a reporter gene (e.g., luciferase) under the control of a response element that is activated by the receptor's signaling pathway. An antagonist will block the signal produced by an agonist, leading to a decrease in the reporter signal.[17]

Protocol Outline:

-

Use a commercially available cell line expressing a target GPCR (e.g., a dopamine or serotonin receptor) and a CRE-luciferase reporter system.

-

Plate the cells and treat them with a known agonist for the receptor in the presence of varying concentrations of 5-amino-2-chloro-N-ethylbenzamide.

-

Incubate for a period sufficient to allow for reporter gene expression (e.g., 6 hours).

-

Add a luciferase substrate and measure the luminescence.

-

A dose-dependent decrease in luminescence indicates antagonistic activity.

Conclusion: A Pathway to Discovery

The protocols and strategies outlined in this document provide a comprehensive and scientifically rigorous pathway for characterizing the biological activity of 5-amino-2-chloro-N-ethylbenzamide. By starting with broad phenotypic screens and systematically progressing to more defined mechanistic studies, researchers can efficiently identify and validate the compound's therapeutic potential. This tiered approach, grounded in established assay principles, ensures that the resulting data is both reliable and insightful, paving the way for further preclinical development.

References

- Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. National Institutes of Health.

- High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PubMed Central.

- A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.

- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.